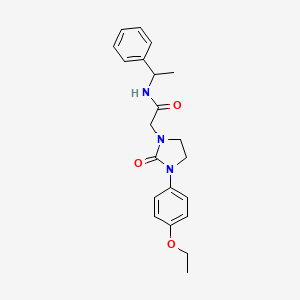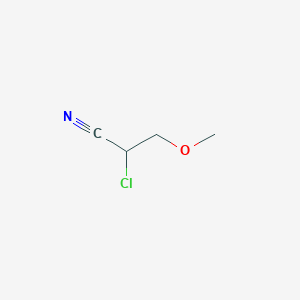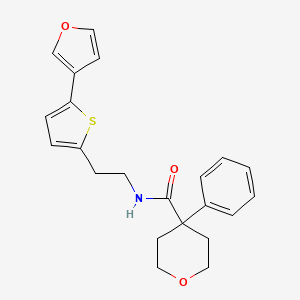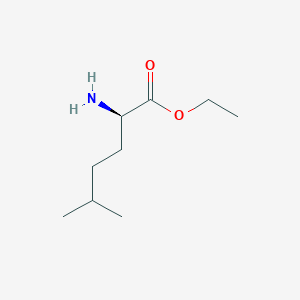![molecular formula C20H18N2O5 B2560507 Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate CAS No. 903357-95-9](/img/structure/B2560507.png)
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate, also known as MIQOB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of isoquinolinone derivatives and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate is not fully understood. However, it has been shown to selectively accumulate in lysosomes and induce lysosomal membrane permeabilization (LMP). Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has also been found to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes and cell death. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has also been found to induce autophagy and apoptosis in cancer cells. In addition, Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has several advantages for use in lab experiments. It is a highly selective fluorescent probe for lysosomes and has been shown to have low cytotoxicity. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate is also stable and can be easily synthesized in large quantities. However, Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has some limitations, including its potential for off-target effects and the need for optimization of experimental conditions.
Direcciones Futuras
There are several future directions for the study of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate. One potential avenue is the development of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate-based therapeutics for cancer treatment. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate could also be further optimized as a fluorescent probe for imaging of lysosomes and other cellular structures. In addition, further studies are needed to fully understand the mechanism of action of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate and its potential off-target effects.
Conclusion:
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a wide range of applications, including as a fluorescent probe for imaging of lysosomes, mitochondria, and endoplasmic reticulum. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has also been used as a tool for studying the role of autophagy in cancer cells and as a potential therapeutic agent for cancer treatment. Although the mechanism of action of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate is not fully understood, it has been found to have a wide range of biochemical and physiological effects. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has several advantages for use in lab experiments, but also has some limitations that need to be addressed. There are several future directions for the study of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate, including the development of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate-based therapeutics and further optimization of its use as a fluorescent probe.
Métodos De Síntesis
The synthesis of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate involves the reaction of 2-methyl-1-oxoisoquinoline-5-carboxylic acid with methyl 4-aminobenzoate in the presence of thionyl chloride. The resulting compound is then treated with 2-(2-methyl-1-oxoisoquinolin-5-yloxy)acetyl chloride to obtain Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate. This method has been optimized to yield a high purity and yield of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a fluorescent probe for imaging of lysosomes, mitochondria, and endoplasmic reticulum. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has also been used as a tool for studying the role of autophagy in cancer cells and as a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-22-11-10-15-16(19(22)24)4-3-5-17(15)27-12-18(23)21-14-8-6-13(7-9-14)20(25)26-2/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQYYQCWGWFJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2560428.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2560432.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2560433.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2560435.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B2560437.png)


![N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2560442.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2560444.png)
